molecular formula C13H21O4P B14408687 Diethyl (1-hydroxy-3-phenylpropyl)phosphonate CAS No. 81364-33-2

Diethyl (1-hydroxy-3-phenylpropyl)phosphonate

Cat. No.: B14408687
CAS No.: 81364-33-2
M. Wt: 272.28 g/mol
InChI Key: YXBPYDLYVRUPST-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-3-phenylpropyl)phosphonate typically involves the reaction of an aldehyde or ketone with trialkylphosphite under specific conditions. One efficient method is the ultrasound-assisted green synthesis, which is performed under solvent-free and catalyst-free conditions. This method involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of phosphonates often relies on the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. This method is efficient and widely used for the large-scale production of phosphonates .

Chemical Reactions Analysis

Types of Reactions: Diethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .

Scientific Research Applications

Diethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in bacteria and viruses, making the compound a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Ethyl phenylphosphinate
  • Diphenylphosphine oxide

Comparison: Diethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to the presence of the hydroxy-phenylpropyl moiety, which imparts distinct chemical properties and reactivity. Compared to other phosphonates, this compound exhibits enhanced resistance to hydrolysis and greater stability under various conditions .

Properties

CAS No.

81364-33-2

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-phenylpropan-1-ol

InChI

InChI=1S/C13H21O4P/c1-3-16-18(15,17-4-2)13(14)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3

InChI Key

YXBPYDLYVRUPST-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCC1=CC=CC=C1)O)OCC

Origin of Product

United States

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